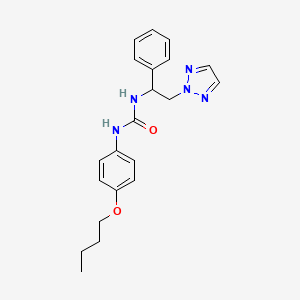

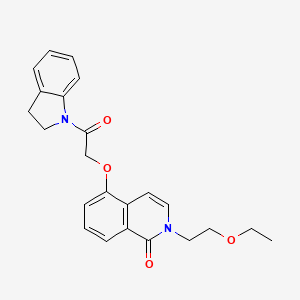

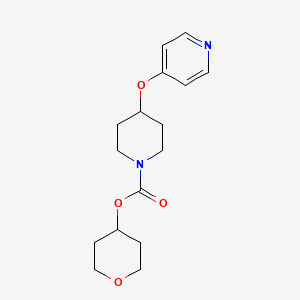

2-(2-ethoxyethyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ethoxyethyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating pH homeostasis in cells.

Scientific Research Applications

Synthesis and Reactions

- Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinoline reacts with ethyl bromopyruvate in the presence of activated acetylenes to produce pyrrolo[2,1-a]isoquinolines, which are valuable compounds in medicinal chemistry (Yavari, Hossaini, & Sabbaghan, 2006).

- Ligand-free Cu-catalyzed Cyclization : A method involving Cu-catalyzed [3 + 2] cycloaddition has been developed for synthesizing pyrrolo[2,1-a]isoquinolines. This process is notable for its use of ambient air as an oxidant and its mild conditions (Yu et al., 2016).

Chemical Properties and Applications

- Formation of Organic “Sandwich” Complexes : Certain isoquinoline derivatives can form stable intermolecular sandwich-like complexes, stabilized by weak hydrogen bonds and π–π stacking interactions, which can be useful in material sciences and organic chemistry (Khrustalev, Krasnov, & Timofeeva, 2008).

- Rhodium-catalyzed Oxidative Coupling/Cyclization : The synthesis of indolo[2,1-a]isoquinoline derivatives via rhodium-catalyzed oxidative coupling/cyclization of 2-phenylindoles with alkynes, resulting in products with solid-state fluorescence, can be significant in the development of new fluorescent materials (Morimoto, Hirano, Satoh, & Miura, 2010).

Antitumor Activity

- Synthesis and Antitumor Activity : Methoxy-indolo[2,1‐a]isoquinolines and their derivatives, synthesized via Bischler‐Napieralski reaction, have demonstrated cytostatic activity in vitro against leukemia and mammary tumor cells. These findings are significant in the context of developing new antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).

properties

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-2-28-15-14-24-12-11-18-19(23(24)27)7-5-9-21(18)29-16-22(26)25-13-10-17-6-3-4-8-20(17)25/h3-9,11-12H,2,10,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDJLMNKLSVRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethoxyethyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2633005.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)